Home > Products > Screening Compounds P84576 > 3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide
3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide - 2034439-55-7

3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide

Catalog Number: EVT-2991551
CAS Number: 2034439-55-7
Molecular Formula: C18H19N3O4S
Molecular Weight: 373.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

MK-0893 (N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine)

Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist. [] It exhibits high binding affinity and functional activity against the glucagon receptor. Developed for the treatment of type 2 diabetes, MK-0893 effectively lowers blood glucose levels in preclinical models. []

Relevance: While MK-0893 shares the presence of a pyrazole ring with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, it differs significantly in its overall structure. The key distinction lies in the substitution pattern around the pyrazole ring and the incorporation of an alanine moiety in MK-0893. These structural variations contribute to the distinct biological activities of the two compounds. []

Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate

Compound Description: This compound features a pyrazole ring substituted with an amino group, a tosyl group, and an acetate group. [] The crystal structure analysis reveals the presence of intermolecular hydrogen bonds involving the amino group. []

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This molecule contains both a furan and a pyrazole ring within its structure, similar to the target compound. [] Additionally, it features a benzenesulfonamide moiety. [] The crystal structure highlights twists in the molecule and the formation of supramolecular chains and layers through hydrogen bonding interactions. []

Relevance: The compound shares the furan-pyrazole motif with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide. Furthermore, both compounds contain a sulfonamide group, although their positions and substitutions differ. These similarities highlight a potential structural relationship and the possibility of shared chemical properties. []

(Furan-2-yl)(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Compound Description: The compound consists of a furan ring directly connected to a substituted pyrazole ring via a methanone linker. [] The crystal structure analysis reveals the presence of intermolecular hydrogen bonds and π-π stacking interactions. []

Relevance: The presence of a furan ring directly linked to a pyrazole ring draws a parallel with N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide. This structural similarity suggests potential commonalities in their chemical properties. []

3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide

Compound Description: This molecule serves as a ligand and is characterized by a pyrazole ring linked to a pyridine ring. [] These rings are nearly coplanar, and the molecule forms linear chains through hydrogen bonding interactions. []

3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-propanamide hydrate

Compound Description: This compound exhibits herbicidal and fungicidal activities. [] Structurally, it is composed of a pyrazole ring connected to a propanamide moiety. [] The crystal structure reveals hydrogen bonding interactions that contribute to a one-dimensional chain structure. []

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide

Compound Description: This compound exhibits moderate herbicidal and fungicidal activities. [] It features a furan ring and pyrazole ring connected through a chain of atoms. [] The crystal structure shows that intramolecular hydrogen bonding and weak π-π interactions connect the molecules. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine and 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: These pyrazolylpyrimidine derivatives exhibit notable herbicidal activities. [] Specifically, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine demonstrates strong inhibitory activity against root growth, while 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine effectively inhibits chlorophyll levels in weed seedlings. []

N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamines

Compound Description: These 3,5-diphenyl-1H-pyrazole derivatives demonstrate sedative, platelet antiaggregating, and local anesthetic activities. []

3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones

Compound Description: This series of compounds shows notable insecticidal and fungicidal activities. []

(Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Compound Description: This compound exists in the keto-enamine form and contains both furan and pyrazole rings. [] An intramolecular hydrogen bond stabilizes its structure, and weak C—H⋯O hydrogen bonds link the molecules. []

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one

Compound Description: This compound, containing both furan and pyrazole rings, serves as a precursor for various derivatives with potential antibacterial, antifungal, and anticancer activities. []

2-{2-[5-(4-Cyano-5-dicyanomethylidene-2,2-dimethyl-2,5-dihydrofuran-3-yl)penta-2,4-dienylidene]-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl}ethyl 3,5-bis(benzyloxy)benzoate

Compound Description: This compound is a potential non-linear optical material. [] It features a furan ring connected to an indolylidene ring system. [] The crystal structure highlights the molecular arrangement and intermolecular interactions. []

Relevance: While this compound contains a furan ring, unlike N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, it lacks a pyrazole ring. This absence, alongside the presence of other complex ring systems, distinguishes it structurally and functionally from the target compound. []

Derivatives of 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide

Compound Description: These compounds act as inhibitors of PHD (prolyl hydroxylase domain) enzymes. [] They are characterized by a pyrazole ring linked to a nicotinamide moiety and various substituents. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []

Relevance: This compound, while containing an amide group similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, lacks both the furan and pyrazole rings. This absence, along with the presence of other complex ring systems and a different substitution pattern, makes it structurally and functionally distinct from the target compound. []

Compound Description: These 3,5-diphenyl-1H-pyrazole derivatives exhibit platelet antiaggregating, hypotensive, antiarrhythmic, and anti-inflammatory activities. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This compound is an inhibitor of AKT (Protein Kinase B), a key protein involved in cell growth and survival. [] The compound's crystalline form is of particular interest for its pharmaceutical properties. []

Relevance: Although this compound possesses a pyrazole ring, similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, it lacks a furan ring. The presence of a thiophene ring and distinct substituents further differentiate its structure and biological activity from the target compound. []

N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline

Compound Description: This compound contains a pyrazoline ring, which is a structurally related saturated analog of pyrazole. []

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

Compound Description: This compound combines a pyrazole ring with a benzofuran moiety. [] The crystal structure reveals its planar conformation and the intermolecular interactions contributing to its packing. []

Compound Description: This compound and its metal complexes show antimicrobial, antimycobacterial, and cytotoxic activities. [] The structure includes a pyrazole ring linked to a pyridine ring through a diazenyl bridge. []

N′-[(E)-(3-Phenyl-1H-pyrazol-4-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide monohydrate

Compound Description: This compound features a pyrazole ring connected to a naphtho[2,1-b]furan ring system via a methylidene bridge. [] The crystal structure highlights the planar conformation of the pyrazole ring and the hydrogen bonding network within the crystal. []

Relevance: While both this compound and N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide contain a pyrazole ring, the presence of a naphtho[2,1-b]furan ring system in this compound, as opposed to a simple furan ring, sets them apart structurally. This difference, coupled with the variation in the linker, suggests distinct chemical properties. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor and displays significant effects in rodent models for schizophrenia without undesirable central nervous system side effects. []

2-(1h-Benzimidazole-2yl-sulfanyl)-N-((E)-furan-2-yl-methylidene)acetohydrazide

Compound Description: This compound is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in drug discovery. []

Triorganophosphinecopper(I) poly(pyrazol-1-yl)borate complexes

Compound Description: These complexes feature a copper(I) center coordinated to triorganophosphine ligands and poly(pyrazol-1-yl)borate anions. [] They are air-stable but decompose slowly in solution, even in the absence of oxygen. []

2-(pyrazol-1-yl)quinolines

Compound Description: This group includes nine different 2-(pyrazol-1-yl)-4-methylquinolines with various substituents. [] The preferred conformations of these compounds, as determined by AM1 calculations, are influenced by the substituents on the pyrazole ring. []

3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (1/1)

Compound Description: This compound is a 1:1 adduct formed between 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol and ethyl 3-(propan-2-ylidene)carbazate. [] The crystal structure reveals the formation of inversion dimers through O—H⋯N hydrogen bonds and further intermolecular interactions leading to ribbons along a specific crystallographic direction. []

5-Methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

Compound Description: These compounds were synthesized via a four-component domino reaction and evaluated for their antibacterial activity. []

Relevance: These compounds, while containing a pyrazole ring like N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, lack a furan ring. The presence of an isoxazole ring and distinct substituents further differentiates them structurally from the target compound. []

Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate

Compound Description: This compound serves as a versatile intermediate for synthesizing various pyrazole derivatives. [] It reacts with amines, heterocyclic compounds, and cyclic diketones to yield a range of structurally diverse products. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor, representing a structurally diverse backup for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide. [] It exhibits favorable pharmacokinetic properties and increases cerebrospinal fluid glycine concentrations in rats. []

Relevance: This compound differs significantly from N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide in its core structure. It features an imidazole ring instead of a pyrazole ring and lacks a furan ring. The presence of a pyridine ring, a trifluoromethoxyphenyl group, and other substituents contributes to its distinct pharmacological profile as a GlyT1 inhibitor. []

3-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-6-(E)phenylvinyltriazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: This compound has been synthesized and structurally characterized, with studies showing it exhibits fungicidal activity. []

8-(1-benzyl-1H-pyrazol-4-yl)xanthines

Compound Description: These derivatives, particularly compound 60 (8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine), demonstrate high affinity and selectivity as A2B adenosine receptor antagonists. [] These properties suggest their potential therapeutic use in treating asthma. []

Relevance: These compounds, while containing a pyrazole ring, lack a furan ring, which is present in N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide. Additionally, the presence of a xanthine core in these derivatives sets them apart from the target compound. This difference in core structure is crucial for their specific interaction with adenosine receptors. []

N-[1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-cyano-1H-pyrazol-5-yl]-N′-4-methoxybenzoyl thioureas

Compound Description: This group of acyl thiourea derivatives exhibits promising biological activities. [] The molecular structure is characterized by a pyrazole ring linked to a thiourea moiety and substituted with various groups, including chloride, trifluoromethyl, and methoxyphenyl. []

N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides

Compound Description: This group includes three substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides. [] The crystal structures of these compounds reveal various hydrogen-bonding patterns, including C—H⋯O, C—H⋯N, and C—H⋯π interactions. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: The structure of this compound includes a pyrazole ring linked to a tetrahydropyrimidine ring. [] The crystal structure reveals intra- and intermolecular hydrogen bonds that stabilize the molecular conformation and influence the crystal packing. []

Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate

Compound Description: This compound features a pyrazole ring connected to an acetate group through an oxygen linker. [] The crystal structure reveals the spatial arrangement of the phenyl and pyrazole rings. []

(4-Chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone

Compound Description: This compound incorporates both a furan and a pyrazole ring into its structure. [] The crystal structure analysis provides insights into the spatial arrangement of the rings, the presence of an intramolecular hydrogen bond, and the intermolecular interactions within the crystal. []

Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate

Compound Description: The title compound features a pyrazole ring linked to an acrylate moiety through an amino group. [] The crystal structure analysis reveals the presence of intramolecular hydrogen bonds and the packing arrangement of the molecules in the crystal lattice. []

2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

Compound Description: This compound is a versatile precursor in organic synthesis, leading to the preparation of pyrazole, thiazole, 1,3,4-thiadiazole, and polysubstituted thiophene derivatives. [] Its reactivity highlights the potential for generating diverse heterocyclic compounds through simple chemical transformations. []

Ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate

Compound Description: This compound serves as a key intermediate in synthesizing various thiazole derivatives with potential antimicrobial activity. [] Its reactions with hydrazine hydrate, ethyl acetoacetate, ethyl cyanoacetate, acetylacetone, and substituted aromatic acids lead to the formation of structurally diverse thiazole-containing compounds. []

Relevance: Unlike N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide, this compound does not contain a furan or a pyrazole ring. Instead, it features a thiazole ring, which, while being a heterocycle, confers different chemical properties and reactivity. This difference in core structure distinguishes it from the target compound. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: These compounds are bi-heterocyclic propanamides that exhibit potent urease inhibitory activity and demonstrate low cytotoxicity. [] Their synthesis involves the incorporation of a thiazole ring, an oxadiazole ring, and a propanamide moiety. []

Properties

CAS Number

2034439-55-7

Product Name

3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]propanamide

IUPAC Name

3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]propanamide

Molecular Formula

C18H19N3O4S

Molecular Weight

373.43

InChI

InChI=1S/C18H19N3O4S/c22-18(9-13-26(23,24)15-6-2-1-3-7-15)19-14-16(17-8-4-12-25-17)21-11-5-10-20-21/h1-8,10-12,16H,9,13-14H2,(H,19,22)

InChI Key

CVEVDAGNSAXNGY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CC=CO2)N3C=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.